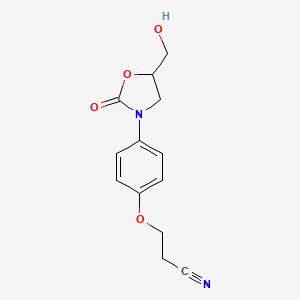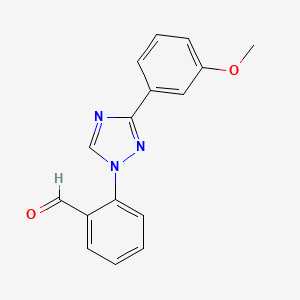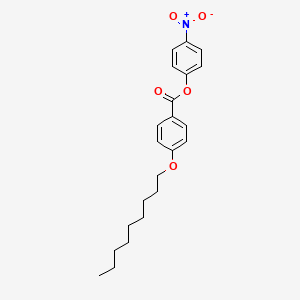
4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, forming a chroman-4-one structure. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-phenylchroman-4-one typically involves the condensation of benzaldehyde derivatives with chroman-4-one precursors. One common method includes the use of benzoyl chloride and phenylmagnesium bromide in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Benzoyl-2-phenylchroman-4-one may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated and other substituted chromanone derivatives.
Scientific Research Applications
3-Benzoyl-2-phenylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but lacking the benzoyl and phenyl substituents.
Chroman-2-one: Another related compound with a different substitution pattern on the chromanone ring.
Uniqueness
3-Benzoyl-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl and phenyl groups contribute to its enhanced reactivity and potential for diverse applications in medicinal chemistry .
Properties
CAS No. |
75618-52-9 |
|---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-benzoyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-20(15-9-3-1-4-10-15)19-21(24)17-13-7-8-14-18(17)25-22(19)16-11-5-2-6-12-16/h1-14,19,22H |
InChI Key |
JPPRYZDEWZTHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
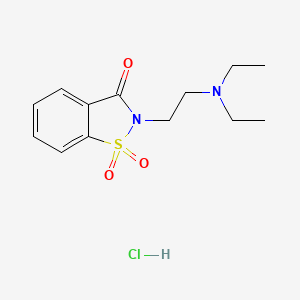

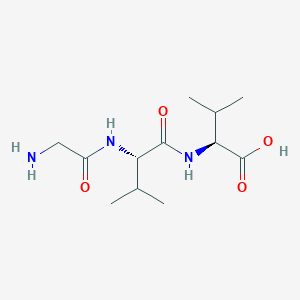
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
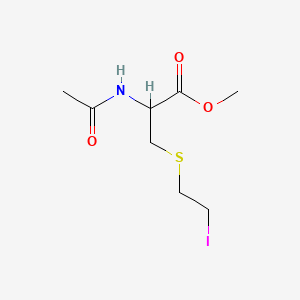
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
